![molecular formula C16H18N4O2S B2924146 1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea CAS No. 2097929-11-6](/img/structure/B2924146.png)

1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

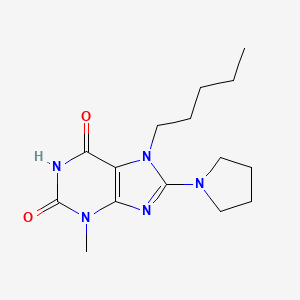

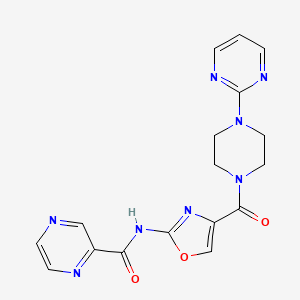

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom. Pyridine is a basic heterocyclic organic compound and is structurally related to benzene.

Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrrolidine derivatives are known to undergo various chemical reactions. For instance, they can react with hydroximoyl chlorides in the presence of triethylamine to form nitrile oxides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups it contains. Pyrrolidine derivatives generally have good solubility and stability due to the presence of the polar nitrogen atom .Applications De Recherche Scientifique

Substituent Effects on Pyrid-2-yl Ureas

Research indicates that pyrid-2-yl ureas, which share structural similarities with the compound , exhibit significant substituent effects on their conformational isomers and their ability to bind with cytosine. These effects influence the formation of specific isomer forms and their binding constants with cytosine, which may have implications for drug design and biochemical interactions (Chia-Hui Chien et al., 2004).

Corrosion Inhibition

Mannich bases derived from pyridin-4-yl and pyrrolidin-1-yl groups have been evaluated as corrosion inhibitors for steel surfaces in acidic environments. The study showcases the potential industrial applications of such compounds in protecting metals against corrosion, with the efficiency of inhibition influenced by the molecular structure of the inhibitor (M. Jeeva et al., 2015).

Antimicrobial Activity

The antimicrobial properties of N-substituted ureas, particularly against fungal and bacterial strains, highlight the potential pharmaceutical applications of such compounds. This suggests that derivatives of the compound of interest could be explored for their antimicrobial efficacy (P. V. G. Reddy et al., 2003).

Ion-Pair Binding

Studies on mixed N,S-donor ureidopyridine ligands demonstrate their ability to bind ion pairs through coordination and hydrogen bonding. Such properties are critical for the development of selective sensors or extraction agents for metal ions, indicating potential applications in analytical chemistry and environmental monitoring (Naseem Qureshi et al., 2009).

Molecular Complexation and Crystal Engineering

Research into the complexation behaviors of pyridine-substituted urea ligands in the formation of noncentrosymmetric structures for nonlinear optics reveals the potential of such compounds in material sciences, particularly for developing materials with novel optical properties (M. Muthuraman et al., 2001).

Orientations Futures

Propriétés

IUPAC Name |

1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c21-15-4-1-7-20(15)14-9-12(5-6-17-14)10-18-16(22)19-11-13-3-2-8-23-13/h2-3,5-6,8-9H,1,4,7,10-11H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAIYWSHIOGWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2924063.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2924069.png)

![N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924074.png)

![Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2h-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2924077.png)

![(2S)-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2924078.png)

![1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine](/img/structure/B2924079.png)

![methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2924081.png)

![2-bromo-5-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2924082.png)